Sandoz 58-035

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

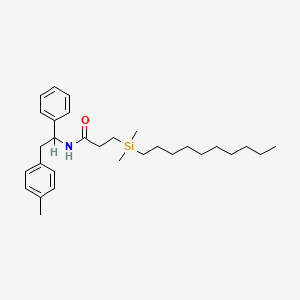

3-[decyl(dimethyl)silyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47NOSi/c1-5-6-7-8-9-10-11-15-23-33(3,4)24-22-30(32)31-29(28-16-13-12-14-17-28)25-27-20-18-26(2)19-21-27/h12-14,16-21,29H,5-11,15,22-25H2,1-4H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYATBIMYLFITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[Si](C)(C)CCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000145 | |

| Record name | 3-[Decyl(dimethyl)silyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78934-83-5 | |

| Record name | San 58035 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078934835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[Decyl(dimethyl)silyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SA-58035 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZW7O5C9AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sandoz 58-035 mechanism of action

An in-depth analysis of the available scientific literature reveals that Sandoz 58-035 is a potent and specific competitive inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. The inhibitory action of this compound on ACAT has been demonstrated in a variety of cell types and has been utilized as a research tool to investigate the role of cholesterol esterification in numerous physiological and pathological processes.[3][4][5][6]

Core Mechanism of Action

This compound functions as a competitive inhibitor of ACAT.[1][3][7] This means it directly competes with the substrates of the enzyme, acyl-coenzyme A and cholesterol, for binding to the active site. By occupying the active site, this compound prevents the formation of cholesteryl esters. This leads to a decrease in the intracellular pool of stored cholesteryl esters and a subsequent increase in the levels of free cholesterol.[8] This modulation of cholesterol metabolism has been shown to impact various cellular functions, including steroidogenesis, lipoprotein metabolism, and cell proliferation.[3][4][6]

The inhibition of ACAT by this compound has been shown to have several downstream effects. For instance, in ovarian granulosa cells, inhibition of ACAT by this compound leads to an amplification of hormone-stimulated progesterone production, suggesting that the partitioning of cholesterol into the ester pool is a key regulatory step in steroidogenesis.[3] In hepatocytes, the inhibition of cholesteryl ester formation by this compound results in an increased secretion of bile acids, indicating a redirection of the intracellular cholesterol pool towards bile acid synthesis.[5]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against ACAT has been quantified in several studies. The following table summarizes the available data:

| Cell/Tissue Type | Assay Type | Concentration Range | % Inhibition | Reference |

| Swine ovarian microsomes | ACAT activity assay | 0.1–3.5 µg/ml | >96% | [3] |

| Cultured swine granulosa cells | [3H]oleic acid incorporation | Not specified | >98% | [3] |

| Arterial smooth muscle cells in culture | Cholesterol esterification assay | Not specified | 95% |

Experimental Protocols

Inhibition of ACAT Activity in Swine Ovarian Microsomes

This protocol is based on the methodology described by Veldhuis JD, et al. (1985).[3]

1. Preparation of Ovarian Microsomes:

-

Ovaries are collected from swine and granulosa cells are harvested.

-

The cells are homogenized in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).

-

The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

-

The resulting supernatant is then subjected to ultracentrifugation to pellet the microsomes.

-

The microsomal pellet is resuspended in a storage buffer and stored at -80°C until use.

2. ACAT Activity Assay:

-

The reaction mixture contains microsomal protein, a source of acyl-CoA (e.g., [1-14C]oleoyl-CoA), and a cholesterol substrate, in a suitable buffer.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of the microsomal preparation and incubated at 37°C for a specific time.

-

The reaction is stopped by the addition of a mixture of isopropanol and heptane.

-

The lipids are extracted, and the cholesteryl ester fraction is separated by thin-layer chromatography (TLC).

-

The radioactivity incorporated into the cholesteryl ester band is quantified using a scintillation counter to determine the ACAT activity.

-

The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the activity in a control sample without the inhibitor.

Inhibition of Cholesterol Esterification in Cultured Cells

This protocol is a general method based on the principles described in the literature.[3]

1. Cell Culture:

-

Swine granulosa cells (or other cell types of interest) are cultured in a suitable medium supplemented with serum and antibiotics.

-

Cells are seeded in culture plates and allowed to adhere and grow to a desired confluency.

2. Treatment with this compound and Radiolabeling:

-

The culture medium is replaced with a medium containing this compound at the desired concentration.

-

A radiolabeled precursor for cholesterol esterification, such as [3H]oleic acid, is added to the medium.

-

The cells are incubated for a specific period to allow for the incorporation of the radiolabel into cholesteryl esters.

3. Lipid Extraction and Analysis:

-

After incubation, the cells are washed with a buffer to remove excess radiolabel.

-

The cellular lipids are extracted using a solvent system like hexane/isopropanol.

-

The lipid extract is dried and resuspended in a small volume of solvent.

-

The different lipid classes are separated by thin-layer chromatography (TLC).

-

The band corresponding to cholesteryl esters is scraped from the TLC plate, and the radioactivity is measured using a scintillation counter.

-

The amount of radiolabel incorporated into cholesteryl esters is used as a measure of cholesterol esterification.

-

The percentage of inhibition is determined by comparing the results from this compound-treated cells to untreated control cells.

Visualizations

Caption: Mechanism of action of this compound as a competitive inhibitor of ACAT (SOAT).

Caption: Experimental workflow for determining the inhibitory effect of this compound on ACAT activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Metabolism of cholesteryl ester in monolayers of bovine adrenal cortical cells. Effect of an inhibitor of acyl-CoA: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of acyl-CoA: cholesterol acyltransferase in the metabolism of free cholesterol to cholesteryl esters or bile acids in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesterol-metabolism study suggests new diagnostic, treatment approach for aggressive prostate cancer - Purdue University [purdue.edu]

- 7. glpbio.com [glpbio.com]

- 8. academic.oup.com [academic.oup.com]

The Function of Sandoz 58-035: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandoz 58-035 is a potent and specific competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[1] This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound effectively blocks this storage pathway, leading to a variety of downstream cellular effects that have been leveraged in numerous research contexts. This guide provides a comprehensive overview of the function of this compound, including its mechanism of action, effects in various cell types, and detailed experimental protocols for its use.

Core Mechanism of Action

This compound functions as a competitive inhibitor of ACAT.[2][3][4] This intracellular enzyme is responsible for the conversion of free cholesterol and a long-chain fatty acyl-CoA into a cholesteryl ester. This process is a key mechanism for cells to buffer excess free cholesterol, which can be cytotoxic. By competitively binding to ACAT, this compound prevents the enzyme from catalyzing this reaction, leading to a decrease in the synthesis and accumulation of cholesteryl esters and a subsequent increase in the intracellular pool of free cholesterol.[5][6][7]

Signaling Pathway of ACAT Inhibition

Caption: Mechanism of ACAT inhibition by this compound.

Quantitative Effects of this compound on Cholesterol Esterification

The inhibitory potency of this compound has been quantified in various cell types and experimental conditions.

| Cell Type/System | Parameter Measured | Concentration of this compound | Observed Inhibition | Citation(s) |

| Swine Ovarian Microsomes | ACAT Activity | 0.1-3.5 µg/mL | ≥96% | [8] |

| Cultured Swine Granulosa Cells | Hormonally Stimulated Cholesterol Esterification | Not Specified | >98% | [2][3][8] |

| Arterial Smooth Muscle Cells | Cholesterol Esterification | Not Specified | 95% | [5][9] |

| Human Monocyte-Derived Macrophages | Esterified Cholesterol Accumulation | 2 µg/mL | 91% | [10] |

| Hep3B Cells | Cholesteryl Ester Accumulation | 1 µg/mL | Significant prevention | [11] |

Cellular and Physiological Functions

The inhibition of ACAT by this compound has profound effects on various cellular processes, making it a valuable tool for studying cholesterol metabolism and its role in disease.

Atherosclerosis and Foam Cell Formation

In macrophages, the accumulation of cholesteryl esters is a hallmark of foam cell formation, a critical event in the development of atherosclerotic plaques. This compound has been shown to inhibit the accumulation of cholesteryl esters in macrophages, thereby retarding foam cell formation.[12] It achieves this by not only blocking esterification but also by promoting the efflux of free cholesterol from the cells.[12][13]

Steroidogenesis

In steroidogenic tissues such as the ovaries and adrenal glands, cholesteryl esters serve as a reservoir of cholesterol for the synthesis of steroid hormones. Studies using this compound have demonstrated that by preventing the sequestration of cholesterol into this storage pool, more free cholesterol is available for steroid hormone production.[8] For instance, in cultured swine granulosa cells with limited lipoprotein supply, this compound increased basal progesterone production and amplified the stimulatory effects of trophic hormones.[8] Similarly, in bovine adrenal cortical cells, it increased cortisol secretion under certain conditions.

Hepatic Cholesterol Metabolism

In hepatocytes, ACAT plays a role in regulating the fate of intracellular cholesterol, directing it towards either storage as cholesteryl esters or conversion to bile acids. Inhibition of ACAT with this compound in rat hepatocytes was found to decrease the secretion of cholesteryl esters while increasing the secretion of bile acids, particularly when the cells were supplied with a source of cholesterol.[14] More recent studies have also implicated SOAT (ACAT) activity in the formation of cholesterol crystals within hepatocyte lipid droplets, a process that can be prevented by this compound.[11]

Other Cellular Effects

-

Cytotoxicity: While a valuable research tool, high concentrations of ACAT inhibitors, including this compound, can lead to cytotoxicity. This is often correlated with a significant accumulation of free cholesterol in cellular membranes, which can disrupt their function.[12]

-

Unfolded Protein Response (UPR): this compound has been used to induce the simultaneous activation of the unfolded protein response and pattern recognition receptors in mouse peritoneal macrophages.[9]

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture experiments, based on methodologies described in the cited literature.

Preparation of this compound Stock Solution

-

Solvent Selection: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3][13]

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL in ethanol or an appropriate concentration in DMSO).[13]

-

Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Inhibition of ACAT in Cultured Cells

This protocol is a general guideline and should be optimized for the specific cell type and experimental question.

Caption: General experimental workflow for ACAT inhibition.

Detailed Steps:

-

Cell Seeding: Plate cells at a suitable density in multi-well plates or flasks and allow them to adhere and proliferate.

-

Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µg/mL).[13] A vehicle control (medium with the same concentration of the solvent, e.g., DMSO) should always be included.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for a period appropriate for the experiment, which can range from a few hours to several days, depending on the process being studied.[8][10]

-

Downstream Analysis: Following incubation, cells and/or media can be collected for various analyses, including:

-

Lipid Extraction: To quantify intracellular levels of free cholesterol and cholesteryl esters using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Cholesterol Efflux Assays: To measure the movement of cholesterol from the cells to an acceptor in the medium.

-

Hormone Assays: To quantify the production of steroid hormones.

-

Gene and Protein Expression Analysis: To assess changes in the expression of genes and proteins involved in cholesterol metabolism.

-

Conclusion

This compound is an indispensable tool for researchers investigating the intricacies of cholesterol metabolism. Its specific and potent inhibition of ACAT allows for the precise dissection of the role of cholesterol esterification in a wide array of physiological and pathophysiological processes, from steroidogenesis to the development of atherosclerosis. A thorough understanding of its mechanism of action and appropriate experimental design are crucial for obtaining reliable and insightful data.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. This compound 98 HPLC, powder 78934-83-5 [sigmaaldrich.com]

- 6. abmole.com [abmole.com]

- 7. researchgate.net [researchgate.net]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. This compound 98 HPLC, powder 78934-83-5 [sigmaaldrich.com]

- 10. ahajournals.org [ahajournals.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. The role of acyl-CoA: cholesterol acyltransferase in the metabolism of free cholesterol to cholesteryl esters or bile acids in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Sandoz 58-035: A Technical Guide to a Potent SOAT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandoz 58-035 is a well-characterized small molecule inhibitor of Sterol O-acyltransferase (SOAT), also known as Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Dysregulation of this pathway is implicated in various pathologies, including atherosclerosis, certain cancers, and neurodegenerative diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, chemical properties, and detailed experimental protocols for its use in research settings. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important research tool.

Introduction

Cellular cholesterol levels are tightly regulated to ensure membrane integrity and normal cellular function while preventing the toxic effects of free cholesterol accumulation. A key enzyme in this process is Sterol O-acyltransferase (SOAT), which has two isoforms, SOAT1 and SOAT2. SOAT1 is ubiquitously expressed and is the primary isoform found in macrophages, steroidogenic tissues, and the brain. This compound acts as a competitive inhibitor of SOAT, effectively blocking the conversion of free cholesterol to cholesteryl esters. This inhibition leads to an increase in intracellular free cholesterol, which can have profound effects on various cellular processes, including lipid droplet formation, cholesterol efflux, and signaling pathways.

Chemical and Physical Properties

This compound is a potent and specific inhibitor of SOAT1. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 3-(Decyldimethylsilyl)-N-[2-(4-methylphenyl)-1-phenylethyl]propanamide |

| Molecular Formula | C₃₀H₄₇NOSi |

| Molecular Weight | 465.79 g/mol |

| CAS Number | 78934-83-5 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and ethanol |

| Purity | >98% (HPLC) |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action

This compound functions as a competitive inhibitor of SOAT1. It competes with the enzyme's natural substrate, long-chain fatty acyl-CoAs, thereby preventing the esterification of cholesterol.

An In-depth Technical Guide to Sandoz 58-035 (CAS 78934-83-5): An ACAT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Sandoz 58-035, also known as SA 58-035, is a potent and selective competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol.[1][2][3][4] By blocking this critical step in cholesterol metabolism, this compound has been instrumental as a research tool to investigate the roles of cholesterol esterification in various physiological and pathological processes, including steroidogenesis, foam cell formation in atherosclerosis, and cell cycle regulation.[5][6][7]

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 78934-83-5 | [4] |

| Molecular Formula | C₃₀H₄₇NOSi | [4] |

| Molecular Weight | 465.79 g/mol | [4] |

| Purity | ≥98% | [4] |

| Appearance | White powder | |

| Solubility | Soluble in DMSO | [3] |

| Storage | Store at -20°C for long-term | [8] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the competitive inhibition of ACAT (also known as sterol O-acyltransferase, SOAT). ACAT catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is crucial for the storage of excess cholesterol within lipid droplets and for the assembly of lipoproteins.

By inhibiting ACAT, this compound leads to a decrease in intracellular cholesteryl ester levels and an increase in the pool of free cholesterol. This alteration in cholesterol homeostasis triggers a cascade of downstream cellular events.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the effects of this compound.

ACAT Inhibition

| Parameter | Value | Cell/System | Reference(s) |

| IC₅₀ | 0.4 ± 0.2 μM | Mouse Liver Microsomes | [1] |

| Inhibition of hormonally stimulated cholesterol esterification | >98% | Cultured Swine Granulosa Cells | [5][8] |

| Inhibition of cholesterol esterification | 95% | Arterial Smooth Muscle Cells | [3] |

Effects on Foam Cell Formation and Cholesterol Levels

| Parameter | Condition | Result | Cell Type | Reference(s) |

| Total Cholesterol (TC) Mass | 48h incubation with acLDL + 2 µg/mL this compound | ↓ 42% | Human Monocyte-Derived Macrophages (HMMs) | [9] |

| Esterified Cholesterol (EC) Mass | 48h incubation with acLDL + 2 µg/mL this compound | ↓ 91% | Human Monocyte-Derived Macrophages (HMMs) | [9] |

| acLDL Binding | Pre-incubation with acLDL + this compound | ↓ ~30% | Human Monocyte-Derived Macrophages (HMMs) | [9] |

| acLDL Uptake | Pre-incubation with acLDL + this compound | ↓ ~25% | Human Monocyte-Derived Macrophages (HMMs) | [9] |

| Cholesterol Efflux | 48h incubation with [¹²⁵I]cholesteryl oleate-acLDL + 5 µg/mL this compound | ↑ (Significant) | Human Monocyte-Derived Macrophages (HMMs) | [9] |

| Cholesteryl Ester Content | Incubation with AcLDL + this compound | ↓ 84% | Mouse Peritoneal Macrophages | [10] |

| Cholesteryl Ester Content | Incubation with OxLDL + this compound | ↓ 37% | Mouse Peritoneal Macrophages | [10] |

Experimental Protocols

In Vitro ACAT Inhibition Assay (Mouse Liver Microsomes)

This protocol is adapted from a study determining the IC₅₀ of this compound.[1]

-

Microsome Preparation: Isolate microsomes from mouse liver tissue via differential centrifugation.

-

Assay Mixture: Prepare a 200 μL assay mixture containing 0.1 M potassium phosphate buffer (pH 7.4), 2.5 mg/mL BSA, and 60 μg of microsomal proteins.

-

Inhibitor Pre-incubation: Add this compound (dissolved in methanol, final concentrations ranging from 0 to 20 μM) to the assay mixture and pre-incubate for 30 minutes at 37°C.

-

Reaction Initiation: Add [¹⁴C]oleoyl-CoA (0.5 μCi) to initiate the reaction and incubate for 5 minutes.

-

Reaction Termination and Extraction: Stop the reaction by adding 1.2 mL of chloroform/methanol (2:1 v/v) and extract the cholesteryl-[¹⁴C]oleate.

-

Quantification: Analyze the extracted lipids by thin-layer chromatography (TLC) and quantify the radioactivity of the cholesteryl oleate spots using a scintillation counter.

-

Data Analysis: Calculate the percentage of ACAT inhibition at each concentration of this compound and determine the IC₅₀ value.

Foam Cell Formation and Cholesterol Efflux Assay

This protocol is a generalized procedure based on studies investigating the effect of this compound on macrophage foam cell formation and cholesterol efflux.[9][11]

-

Cell Culture: Culture primary human monocyte-derived macrophages (HMMs) or a suitable macrophage cell line (e.g., J774) in appropriate media.

-

Foam Cell Induction: Incubate macrophages with acetylated low-density lipoprotein (acLDL; e.g., 50-100 µg/mL) in the presence or absence of this compound (e.g., 2-5 µg/mL) for 24-48 hours.

-

Lipid Extraction and Quantification (for foam cell formation):

-

Wash the cells with PBS.

-

Extract total lipids using a suitable solvent mixture (e.g., hexane:isopropanol, 3:2 v/v).

-

Quantify total cholesterol and cholesteryl ester content using gas-liquid chromatography or a commercial enzymatic assay.

-

-

Cholesterol Efflux Assay:

-

Label cells with a cholesterol tracer (e.g., [³H]cholesterol or a fluorescent analog) during the foam cell induction phase.

-

Wash the cells to remove excess label and acLDL.

-

Incubate the cells with a cholesterol acceptor (e.g., HDL, apoA-I, or serum) in the presence or absence of this compound for a defined period (e.g., 4-24 hours).

-

Collect the media and lyse the cells.

-

Measure the amount of tracer in the media and the cell lysate using a scintillation counter or fluorometer.

-

Calculate the percentage of cholesterol efflux as (tracer in media / (tracer in media + tracer in cells)) x 100.

-

Applications in Research

This compound is a valuable tool for a wide range of research applications, including:

-

Atherosclerosis Research: Studying the mechanisms of foam cell formation, cholesterol accumulation in the arterial wall, and the effects of ACAT inhibition on plaque development.[6]

-

Steroid Hormone Research: Investigating the role of cholesterol esterification in providing substrate for steroidogenesis in endocrine tissues.[5]

-

Cancer Biology: Exploring the link between cholesterol metabolism and cell proliferation, particularly the role of ACAT in cancer cell growth.

-

Neurobiology: Investigating the involvement of cholesterol esters in neurological disorders.

-

Virology: Recent studies have explored the role of cholesterol metabolism in viral entry and replication, including for SARS-CoV-2.

Conclusion

This compound is a well-characterized and potent inhibitor of ACAT that has significantly contributed to our understanding of cholesterol metabolism and its role in health and disease. Its specificity and efficacy make it an indispensable tool for researchers in various biomedical fields. This guide provides a comprehensive overview of its properties, mechanism of action, and application in key experimental settings, serving as a valuable resource for the scientific community.

References

- 1. AM-251 and SR144528 are acyl CoA:cholesterol acyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. abmole.com [abmole.com]

- 4. scbt.com [scbt.com]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Trypanosoma cruzi Epimastigotes Are Able to Manage Internal Cholesterol Levels under Nutritional Lipid Stress Conditions | PLOS One [journals.plos.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ahajournals.org [ahajournals.org]

- 10. ahajournals.org [ahajournals.org]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Sandoz 58-035: Discovery and Scientific Applications

This technical guide provides a comprehensive overview of Sandoz 58-035, a significant research compound. The guide details its discovery, mechanism of action, and applications in scientific research, with a focus on experimental data and methodologies. In light of potential ambiguity with other Sandoz-developed compounds, this document also clarifies the history and properties of Mazindol, another notable therapeutic agent from Sandoz.

Part 1: this compound (ACAT Inhibitor)

Discovery and History

This compound, also known as SA 58-035, is a chemical compound developed by Sandoz Pharmaceuticals, now part of Novartis.[1][2] It is recognized as a competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme also referred to as sterol O-acyltransferase (SOAT).[2][3] While the specific timeline and researchers behind its discovery are not extensively detailed in publicly available literature, research articles from the mid-1980s cite its use as a novel inhibitor, indicating its development during or prior to this period.[4] The compound was made available by Sandoz for research purposes, contributing to numerous studies on cholesterol metabolism.[1][5]

Mechanism of Action

This compound functions as a competitive inhibitor of ACAT.[3] ACAT is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters, the storage form of cholesterol within cells.[6] By inhibiting ACAT, this compound blocks this conversion, leading to an accumulation of free cholesterol within the cell and a reduction in the formation of cholesteryl esters.[7] This mechanism has made it a valuable tool for investigating the role of cholesterol esterification in various biological processes.

Chemical Properties

| Property | Value |

| CAS Number | 78934-83-5[2] |

| Molecular Formula | C₃₀H₄₇NOSi[2] |

| Molecular Weight | 465.79 g/mol [2] |

| Purity | ≥98% (HPLC)[2] |

| Alternate Name | SA 58-035[2] |

Key Experimental Data

This compound has been demonstrated to be a potent inhibitor of ACAT in various cell types.

| Cell Type/System | Inhibition | Concentration/Dose | Reference |

| Swine Ovarian Microsomes | >96% inhibition of ACAT activity | 0.1–3.5 µg/ml | [4] |

| Cultured Swine Granulosa Cells | >98% suppression of hormonally stimulated cholesterol esterification | Not specified | [4] |

| Arterial Smooth Muscle Cells | 95% inhibition of cholesterol esterification | Not specified | |

| Isolated Rat Enterocytes | ~75% reduction in ACAT activity | 30 mg/kg (oral dose) | [8] |

| Human Monocyte-Derived Macrophages | 91% reduction in esterified cholesterol mass | 2 µg/mL | [1] |

Experimental Protocols

-

Objective: To determine the effect of this compound on total and esterified cholesterol mass in HMMs during foam cell formation.[1]

-

Methodology:

-

HMMs were incubated with acetylated low-density lipoprotein (acLDL) at a concentration of 500 µg protein per mL.[1]

-

This compound was added to the culture medium at a concentration of 2 µg/mL simultaneously with acLDL.[1]

-

The cells were incubated for 48 hours.[1]

-

Following incubation, cellular lipids were extracted, and the mass of total cholesterol and esterified cholesterol was determined.[1]

-

-

Results: A 42% reduction in total cholesterol and a 91% reduction in esterified cholesterol were observed in cells treated with this compound compared to controls.[1]

-

Objective: To evaluate the impact of ACAT inhibition on cholesterol efflux from macrophages.[5]

-

Methodology:

-

Macrophages were loaded with acetylated LDL (AcLDL) for 24 hours in the presence or absence of this compound (5 µg/mL).[5]

-

The cells were then washed and incubated with efflux medium containing a cholesterol acceptor (e.g., apolipoprotein A-I).[5]

-

The amount of cholesterol released from the cells into the medium was quantified to determine the efflux rate.[5]

-

-

Results: Inhibition of ACAT with this compound did not decrease, and in some cases slightly increased, cholesterol efflux, suggesting that the mobilization of cholesteryl esters is not the rate-limiting step in this process.[5]

Signaling Pathway and Experimental Workflow Visualization

Part 2: Mazindol (Sandoz Anorectic Agent)

Discovery and History

Mazindol, marketed under brand names such as Mazanor and Sanorex, is an appetite suppressant developed by Sandoz-Wander in the 1960s.[9] It was approved by the U.S. Food and Drug Administration (FDA) in June 1973 for the short-term treatment of obesity.[9] However, Novartis, the successor to Sandoz, discontinued the production of Mazindol in 1999 for reasons unrelated to its efficacy or safety.[9]

Mechanism of Action

Mazindol is a sympathomimetic amine that stimulates the central nervous system.[10] Its primary mechanism of action involves the inhibition of the reuptake of norepinephrine, dopamine, and serotonin, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[11] This modulation of neurotransmitters, particularly in the hypothalamus, leads to appetite suppression.[12]

Clinical Data

Clinical trials have demonstrated the efficacy of Mazindol in weight reduction.

| Study Design | Duration | Dosage | Key Findings | Reference |

| Double-blind, placebo-controlled | 12 weeks | Not specified | Effective adjunct to carbohydrate restriction in weight reduction. | [10] |

| Multicentre, double-blind, placebo-controlled | 6 weeks | Not specified | Statistically significant mean weight loss of 1 pound/patient/week. | [13] |

| Retrospective study in severely obese patients | >90 days | 0.5 mg | Significant body weight reduction, with efficacy increasing with the number of treatment cycles. | [14] |

| Prospective, open-label study | 6 months | 1 mg twice daily | Mean body weight reduction of 8.0% at 3 months and 10.7% at 6 months. | [11] |

Pharmacokinetics

| Parameter | Value | Reference |

| Maximum Concentration (Cmax) | 2.99 ± 0.73 ng/mL (after first dose in children) | [15] |

| Apparent Clearance | 27.9 L/h (in children) | [15] |

| Apparent Volume of Distribution | 234 L (in children) | [15] |

| Pharmacokinetic Model | One-compartment open model with first-order absorption and elimination | [16] |

Signaling Pathway and Logical Relationships

References

- 1. ahajournals.org [ahajournals.org]

- 2. scbt.com [scbt.com]

- 3. glpbio.com [glpbio.com]

- 4. academic.oup.com [academic.oup.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Cholesterol metabolism: from lipidomics to immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Esterification and absorption of cholesterol: in vitro and in vivo observations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mazindol - Wikipedia [en.wikipedia.org]

- 10. AN 448 Sandoz (Mazindol) in the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combined First Month Body Weight Loss and Development of Tolerance as Predictors of 6-Month Efficacy of Mazindol in Mild and Moderate Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical studies with mazindol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A multicentre study comparing mazindol and placebo in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kitasenri-maeda-cl.com [kitasenri-maeda-cl.com]

- 15. Pilot Phase II study of mazindol in children with attention deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics study of mazindol in plasma, oral fluid, and urine of volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Sandoz 58-035: A Technical Guide for Cholesterol Esterification Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandoz 58-035, also known as SA 58-035, is a potent and widely utilized competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a critical intracellular enzyme responsible for the esterification of cholesterol.[1][2] This process converts free cholesterol into cholesteryl esters, which are then stored in cytoplasmic lipid droplets. By blocking this key step, this compound serves as an invaluable pharmacological tool for investigating cholesterol homeostasis, the formation of foam cells in atherosclerosis, and the role of cholesterol in various cellular processes.[3] This guide provides a comprehensive overview of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental application.

Core Mechanism of Action

This compound acts as a competitive inhibitor of ACAT (also known as Sterol O-acyltransferase or SOAT).[1][4] The enzyme ACAT catalyzes the transfer of a fatty acid from acyl-CoA to the hydroxyl group of cholesterol, forming a cholesteryl ester. This reaction is central to managing cellular levels of free cholesterol, which can be toxic in excess. By inhibiting ACAT, this compound prevents the formation of cholesteryl esters, leading to an accumulation of intracellular free cholesterol.[3] This alteration of the free-to-esterified cholesterol ratio has profound effects on cellular functions, including lipoprotein metabolism, cholesterol efflux, and gene regulation.[5][6]

Quantitative Data Summary

The efficacy of this compound in inhibiting cholesterol esterification has been quantified across various cell types and experimental conditions. The following tables summarize these findings.

Table 1: Inhibition of ACAT Activity and Cholesterol Esterification

| Cell Type/System | This compound Concentration | Observed Effect | Citation(s) |

| Swine Ovarian Microsomes | 0.1-3.5 µg/mL | ≥96% inhibition of ACAT activity | [7][8] |

| Cultured Swine Granulosa Cells | Not specified | ≥98% suppression of hormonally stimulated cholesterol esterification | [1][7][8] |

| Arterial Smooth Muscle Cells | Not specified | 95% inhibition of cholesterol esterification | [9] |

| J774 Macrophages | Dose-dependent | Inhibition of ACAT activity paralleled down-regulation of the LDL receptor | [5] |

Table 2: Effects on Cellular Cholesterol Mass in Macrophages

| Cell Type | Treatment Conditions | Total Cholesterol (TC) | Esterified Cholesterol (EC) | Unesterified (Free) Cholesterol (UC) | Citation(s) |

| Human Monocyte-Derived Macrophages (HMMs) | acLDL + this compound | ↓ 23% | ↓ 55% | ↑ 11% | [10] |

| AcLDL-loaded Mouse Macrophages | 24-hour loading + this compound | Similar to control | ↓ 81.6% (18.4% of control) | ↑ | [11] |

| AcLDL-loaded Mouse Macrophages | 24h load + 4h chase with this compound | Not specified | ↓ 95% (5% of control) | ↑ | [11] |

| AcLDL-loaded Mouse Macrophages | 24h load + 28h chase with this compound | Not specified | ↓ 99.5% (0.5% of control) | ↑ | [11] |

| OxLDL-loaded Mouse Macrophages | This compound | Similar to control | ↓ 37% | ↑ 16.5% | [11] |

Table 3: Effects on Cellular Processes

| Cell Type | Process Studied | Treatment Conditions | Observed Effect | Citation(s) |

| AcLDL-loaded Mouse Macrophages | Cholesterol Efflux | This compound | Slightly increased efflux (48.9% vs 41.5% without inhibitor) | [11] |

| Human Monocyte-Derived Macrophages (HMMs) | acLDL Uptake & Degradation | Preincubation with acLDL + this compound | Significantly lower binding, uptake, and degradation of ¹²⁵I-acLDL | [6][10] |

| PC-3 Prostate Cancer Cells | Cell Migration & Invasion | This compound | Markedly suppressed | [12] |

| PC-3 Xenograft Mice | Tumor Growth | 15 mg/kg this compound daily | Inhibited tumor growth | [12] |

Visualizations: Pathways and Workflows

Mechanism of Action in Cholesterol Metabolism

The following diagram illustrates the central role of ACAT in cellular cholesterol metabolism and the point of intervention for this compound.

Caption: this compound blocks ACAT, preventing free cholesterol esterification and storage.

Experimental Workflow: Cholesterol Esterification Assay

This diagram outlines a typical experimental protocol to measure the effect of this compound on cholesterol esterification using a radiolabeled precursor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Inhibition of acyl coenzyme A:cholesterol acyl transferase in J774 macrophages enhances down-regulation of the low density lipoprotein receptor and 3-hydroxy-3-methylglutaryl-coenzyme A reductase and prevents low density lipoprotein-induced cholesterol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel effects of the acyl-coenzyme A:Cholesterol acyltransferase inhibitor 58-035 on foam cell development in primary human monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. academic.oup.com [academic.oup.com]

- 9. abmole.com [abmole.com]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. Cholesteryl Ester Accumulation Induced by PTEN Loss and PI3K/AKT Activation Underlies Human Prostate Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

Sandoz 58-035: A Technical Guide to its Applications in Lipidology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandoz 58-035, also known as SA 58-035, is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of cholesterol.[1][2] This critical function places this compound at the center of numerous lipidology research applications, enabling detailed investigation into cholesterol metabolism, foam cell formation, and the development of atherosclerotic plaques. This technical guide provides an in-depth overview of the research applications of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound competitively inhibits ACAT (also known as sterol O-acyltransferase or SOAT), which catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver.[3] By blocking this enzymatic reaction, this compound effectively reduces the intracellular pool of cholesteryl esters and consequently increases the concentration of free cholesterol within the cell. This modulation of cholesterol homeostasis has profound effects on various cellular processes, including cholesterol efflux, uptake, and the formation of lipid droplets and cholesterol crystals.

Quantitative Data

The inhibitory effects of this compound on ACAT activity and its downstream consequences on cellular lipid profiles have been quantified in numerous studies. The following tables summarize key quantitative data from research utilizing this inhibitor.

| Parameter | Cell Type/System | Value | Reference |

| IC50 | Mouse liver microsomes | 0.4 ± 0.2 μM | [2] |

| IC50 | PC-3 (prostate cancer) cells | 17.2 μM | [4] |

Table 1: IC50 Values of this compound

| Cell Type | Treatment | Effect on Cholesteryl Esters (CE) | Effect on Unesterified Cholesterol (UC) | Effect on Total Cholesterol (TC) | Reference |

| Human Monocyte-Derived Macrophages (HMMs) | acLDL (500 µg/mL) + 58-035 (2 µg/mL) for 48h | 91% lower | No significant change | 42% lower | [5] |

| HMMs | acLDL (500 µg/mL) + 58-035 (5 µg/mL) for 48h | 69% lower | 25% increase (at 12h) | 23% lower | [5][6] |

| J774 Macrophages | 20 µg/mL cholesterol + 0.5-2.0 µg/mL 58-035 for >4h | Undetectable | - | - | [7][8] |

| Arterial Smooth Muscle Cells | - | 95% inhibition of esterification | - | - | [6] |

Table 2: Effects of this compound on Cellular Cholesterol Content

| Cell Type | Treatment | Effect on Cholesterol Efflux | Reference |

| AcLDL-loaded Macrophages | 58-035 | Slightly greater release (48.9% vs 41.5%) | [9] |

| HMMs | acLDL (500 µg/mL) + 58-035 (5 µg/mL) for 48h | Significantly increased UC efflux | [5][6] |

Table 3: Effects of this compound on Cholesterol Efflux

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols involving this compound.

Cholesterol Esterification Assay in Cultured Cells

This protocol is designed to measure the rate of cholesterol esterification by quantifying the incorporation of a labeled fatty acid into cholesteryl esters.

-

Cell Culture: Plate cells (e.g., macrophages, hepatocytes) in a multi-well plate and grow to desired confluency.

-

Pre-incubation with Inhibitor: Treat cells with this compound (typically 1-10 µg/mL, dissolved in a suitable solvent like DMSO) for a specified period (e.g., 1 hour) to ensure inhibition of ACAT.

-

Labeling: Add a labeled fatty acid, such as [¹⁴C]oleate, complexed to bovine serum albumin (BSA) to the culture medium.

-

Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) to allow for the incorporation of the labeled oleate into cholesteryl esters.

-

Lipid Extraction: Wash the cells with PBS and extract the total lipids using a solvent mixture like chloroform:methanol (2:1).

-

Analysis: Separate the lipid classes using thin-layer chromatography (TLC). Scrape the spots corresponding to cholesteryl esters and quantify the radioactivity using liquid scintillation counting.

Macrophage Cholesterol Efflux Assay

This assay measures the capacity of macrophages to release cholesterol to an acceptor, such as Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

-

Cell Labeling: Incubate macrophages (e.g., J774 or primary human macrophages) with a labeled form of cholesterol (e.g., [³H]cholesterol or a fluorescent analog like BODIPY-cholesterol) and an ACAT inhibitor like this compound (e.g., 2 µg/mL) for 24 hours.[1] The inhibitor prevents the esterification of the labeled cholesterol.

-

Equilibration: Wash the cells and incubate in serum-free medium, often containing an agent like cAMP (for mouse macrophages) to upregulate the cholesterol transporter ABCA1, for approximately 16-18 hours.[1][10]

-

Efflux: Replace the equilibration medium with a medium containing the cholesterol acceptor (e.g., ApoA-I, HDL, or apoB-depleted serum) and incubate for a defined period (e.g., 4 hours).

-

Quantification: Collect the medium and lyse the cells. Measure the amount of labeled cholesterol in both the medium and the cell lysate using liquid scintillation counting or fluorescence measurement.

-

Calculation: Cholesterol efflux is typically expressed as the percentage of the labeled cholesterol released into the medium relative to the total labeled cholesterol (medium + cells).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental procedures discussed.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport | Musculoskeletal Key [musculoskeletalkey.com]

- 4. researchgate.net [researchgate.net]

- 5. "In Vitro Exploration of ACAT Contributions to Lipid Droplet Formation " by Yuyan Zhu, Chih-Yu Chen et al. [docs.lib.purdue.edu]

- 6. ahajournals.org [ahajournals.org]

- 7. Sterol O-acyltransferase (SOAT/ACAT) activity is required to form cholesterol crystals in hepatocyte lipid droplets - Mendeley Data [data.mendeley.com]

- 8. karger.com [karger.com]

- 9. In vitro exploration of ACAT contributions to lipid droplet formation during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sandoz 58-035 in Steroidogenesis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandoz 58-035, a potent and specific competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), has been a pivotal tool in elucidating the intricate role of cholesterol esterification in the biosynthesis of steroid hormones. By selectively blocking the intracellular esterification of cholesterol, this compound allows researchers to investigate the dynamics of free cholesterol availability and its subsequent utilization for steroidogenesis. This technical guide provides a comprehensive overview of the key findings, experimental methodologies, and signaling pathways associated with the use of this compound in steroidogenesis research, with a focus on foundational studies in ovarian and adrenal models.

Data Presentation

The following tables summarize the key quantitative data from seminal studies investigating the effects of this compound on ACAT activity and steroid hormone production.

Table 1: Inhibition of ACAT Activity by this compound

| Cell/Tissue Type | This compound Concentration | Percent Inhibition of ACAT Activity | Reference |

| Swine Ovarian Microsomes | 0.1 - 3.5 µg/mL | ≥ 96% | [1] |

| Cultured Swine Granulosa Cells | Not specified | ≥ 98% (hormonally stimulated) | [1] |

Table 2: Effect of this compound on Steroidogenesis

| Cell Type | Treatment Conditions | Duration | Effect on Steroid Production | Reference |

| Cultured Swine Granulosa Cells | Basal (limited serum) | 2 - 6 days | Significant increase in progesterone production | [1] |

| Cultured Swine Granulosa Cells | Trophic hormones (Estradiol, FSH, Insulin) | 2 - 6 days | 2- to 10-fold amplification of stimulated progesterone production | [1] |

| Cultured Swine Granulosa Cells | Acute treatment | 2 - 20 hours | No alteration in progesterone biosynthesis | [1] |

| Bovine Adrenal Cortical Cells | Unstimulated, limited lipoprotein supply | Not specified | Increase in cortisol secretion | [2] |

| Bovine Adrenal Cortical Cells | ACTH-stimulated | Not specified | No effect on cortisol synthesis | [2] |

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the competitive inhibition of ACAT, an enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. In steroidogenic cells, the availability of free cholesterol is a rate-limiting step for steroid hormone synthesis. By blocking ACAT, this compound increases the intracellular pool of free cholesterol that can be trafficked to the mitochondria for conversion to pregnenolone, the precursor for all steroid hormones.

Caption: this compound inhibits ACAT, increasing free cholesterol for steroidogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound's role in steroidogenesis.

ACAT Activity Assay in Swine Ovarian Microsomes

This protocol is based on the methodology described by Veldhuis et al. (1985).[1]

a. Preparation of Microsomes:

-

Excise swine ovaries and harvest granulosa cells from medium-sized follicles.

-

Homogenize the cells in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 20 minutes) to remove nuclei and mitochondria.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomes.

-

Resuspend the microsomal pellet in the homogenization buffer.

b. ACAT Assay:

-

Prepare a reaction mixture containing the microsomal protein, a source of cholesterol (e.g., cholesterol in a detergent like Triton WR-1339), and buffer.

-

Add this compound at various concentrations (0.1-3.5 µg/mL) to the reaction tubes.

-

Initiate the reaction by adding a radiolabeled fatty acyl-CoA substrate, such as [1-¹⁴C]oleoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol, 2:1 v/v).

-

Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled cholesteryl ester formed using liquid scintillation counting.

Caption: Workflow for the in vitro ACAT activity assay.

Progesterone Production in Cultured Swine Granulosa Cells

This protocol is based on the cell culture experiments described by Veldhuis et al. (1985).[1]

a. Cell Culture:

-

Isolate granulosa cells from swine ovaries and plate them in culture dishes with a suitable medium (e.g., Medium 199) supplemented with fetal calf serum.

-

Allow the cells to attach and grow for a specified period (e.g., 24-48 hours).

-

For long-term studies, switch to a serum-free or low-serum medium to minimize exogenous cholesterol sources.

b. Experimental Treatment:

-

Treat the cells with this compound at the desired concentration.

-

For stimulated conditions, add trophic hormones such as Follicle-Stimulating Hormone (FSH), estradiol, or insulin to the culture medium.

-

Incubate the cells for the desired duration (e.g., 2-6 days for long-term studies).

c. Progesterone Measurement:

-

Collect the culture medium at the end of the incubation period.

-

Measure the concentration of progesterone in the medium using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Caption: Experimental workflow for progesterone production assay.

Cortisol Production in Bovine Adrenal Cortical Cells

This protocol is based on the study by Jamal et al. (1985).[2]

a. Cell Culture:

-

Isolate adrenocortical cells from bovine adrenal glands.

-

Establish monolayer cultures in a suitable medium supplemented with serum.

-

Prior to the experiment, maintain the cells in a medium with a limited supply of cholesterol (e.g., low lipoprotein concentration).

b. Experimental Treatment:

-

Treat the cells with this compound.

-

For stimulated conditions, add Adrenocorticotropic hormone (ACTH) to the culture medium.

-

Incubate the cells for the desired duration.

c. Cortisol Measurement:

-

Collect the culture medium.

-

Measure the concentration of cortisol in the medium using a specific and validated assay, such as radioimmunoassay (RIA).

Conclusion

This compound has proven to be an invaluable pharmacological tool for dissecting the role of cholesterol esterification in steroidogenesis. The research utilizing this inhibitor has clearly demonstrated that blocking ACAT can significantly enhance steroid hormone production, particularly under conditions of limited cholesterol availability, by increasing the pool of free cholesterol for the steroidogenic pathway. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the regulation of steroidogenesis and the therapeutic potential of modulating intracellular cholesterol metabolism.

References

- 1. The role of cholesterol esterification in ovarian steroidogenesis: studies in cultured swine granulosa cells using a novel inhibitor of acyl coenzyme A: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of cholesteryl ester in monolayers of bovine adrenal cortical cells. Effect of an inhibitor of acyl-CoA: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Sandoz 58-035 on Cellular Free Cholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandoz 58-035 is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound effectively blocks this storage pathway, leading to a significant increase in the cellular pool of free cholesterol. This technical guide provides an in-depth overview of the effects of this compound on cellular free cholesterol, including quantitative data from various cell lines, detailed experimental protocols for cholesterol measurement, and a summary of the key signaling pathways involved.

Mechanism of Action

This compound acts as a competitive inhibitor of ACAT (also known as sterol O-acyltransferase, SOAT). ACAT is located in the endoplasmic reticulum and catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is crucial for preventing the accumulation of excessive free cholesterol, which can be toxic to cells. By binding to ACAT, this compound prevents the esterification of cholesterol, causing free cholesterol that would otherwise be stored to remain in the cellular environment.

Quantitative Effects on Cellular Cholesterol Pools

The inhibition of ACAT by this compound leads to a significant redistribution of cellular cholesterol, primarily characterized by a decrease in cholesteryl esters and a corresponding increase in free cholesterol. The magnitude of this effect varies depending on the cell type, the concentration of this compound used, and the duration of treatment.

Table 1: Effect of this compound on Cholesterol Pools in Human Monocyte-Derived Macrophages (HMMs)

| Treatment Condition | Total Cholesterol (µg/mg protein) | Esterified Cholesterol (µg/mg protein) | Unesterified (Free) Cholesterol (µg/mg protein) | Reference |

| acLDL (500 µg/mL) for 48h | 112.7 ± 4 | 60.2 ± 3.5 | 52.5 ± 1.5 | [1] |

| acLDL (500 µg/mL) + this compound (2 µg/mL) for 48h | 81.8 ± 4 | 27.1 ± 2.1 | 54.7 ± 2.9 | [1] |

Table 2: Effect of this compound on Cholesterol Pools in J774 Macrophages and Fu5AH Hepatoma Cells

| Cell Type | Treatment Condition | Esterified Cholesterol (% of Control) | Free Cholesterol (% of Control) | Reference |

| J774 Macrophages | This compound (1 µg/mL) for 24h | 15 ± 5 | 120 ± 10 | [2] |

| Fu5AH Hepatoma Cells | This compound (1 µg/mL) for 24h | 20 ± 8 | 115 ± 12 | [2] |

Table 3: Effect of this compound on Cholesterol Distribution in Proliferating 3T3 Fibroblasts

| Treatment Condition | Change in Free Cholesterol | Reference |

| This compound (4 µM) for 18h | Widespread increase | [3] |

Experimental Protocols

Cell Culture and Treatment

A variety of cell lines have been used to study the effects of this compound. Common examples include:

-

Human Monocyte-Derived Macrophages (HMMs): Isolated from peripheral blood and differentiated in culture.

-

J774 Macrophages: A murine macrophage-like cell line.

-

3T3 Fibroblasts: A mouse embryonic fibroblast cell line.

-

Fu5AH Hepatoma Cells: A rat hepatoma cell line.

General Treatment Protocol:

-

Plate cells at a desired density and allow them to adhere and grow.

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Dilute the this compound stock solution in cell culture medium to the desired final concentration (typically ranging from 1 to 10 µg/mL or 2 to 20 µM).

-

Remove the existing medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for the desired period (e.g., 18 to 48 hours).

-

For cholesterol loading experiments, cells can be co-incubated with acetylated low-density lipoprotein (acLDL).

Measurement of Cellular Free Cholesterol

Filipin is a fluorescent polyene antibiotic that binds specifically to free cholesterol. This method allows for the qualitative and semi-quantitative visualization of free cholesterol distribution within cells.

Protocol:

-

Cell Fixation:

-

Wash cells grown on coverslips twice with phosphate-buffered saline (PBS).

-

Fix the cells with 3.7% paraformaldehyde in PBS for 30-60 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Quenching:

-

Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes to quench any remaining paraformaldehyde.

-

-

Staining:

-

Prepare a fresh staining solution of 0.05 mg/mL filipin in PBS.

-

Incubate the cells with the filipin solution for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using a suitable mounting medium.

-

-

Microscopy:

-

Visualize the cells using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-465 nm). Filipin fluorescence is susceptible to photobleaching, so images should be acquired promptly.

-

LC-MS provides a highly sensitive and specific method for the absolute quantification of cellular free cholesterol and cholesteryl esters.

Protocol Outline:

-

Cell Lysis and Lipid Extraction:

-

Wash cells with PBS and scrape them into a solvent mixture, typically chloroform:methanol (2:1, v/v).

-

Include an internal standard (e.g., deuterated cholesterol) for accurate quantification.

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

-

Sample Preparation:

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

-

-

LC-MS Analysis:

-

Inject the sample into a liquid chromatography system coupled to a mass spectrometer.

-

Separate the lipids using a suitable column (e.g., C18).

-

Detect and quantify free cholesterol and cholesteryl esters based on their specific mass-to-charge ratios and fragmentation patterns.

-

Signaling Pathways and Experimental Workflows

The accumulation of cellular free cholesterol induced by this compound triggers several downstream signaling events.

ACAT Inhibition and Cholesterol Trafficking

Inhibition of ACAT by this compound directly prevents the conversion of free cholesterol to cholesteryl esters, leading to its accumulation in the endoplasmic reticulum and other cellular membranes.

References

Methodological & Application

Application Notes and Protocols for Sandoz 58-035 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sandoz 58-035 is a potent and specific inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[2][3] By inhibiting ACAT, this compound effectively blocks this process, leading to an accumulation of free cholesterol within the cell and preventing the formation of cholesteryl esters.[3][4] This property makes it a valuable tool for studying cholesterol metabolism, lipid droplet dynamics, and the cellular processes influenced by cholesterol homeostasis.[5] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including its effects on cell viability, migration, and signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various cell culture experiments.

Table 1: IC50 Values of this compound in Prostate Cancer Cells

| Cell Line | IC50 (µM) | Assay | Reference |

| PC-3 | 17.2 | Cell Viability Assay | [6] |

Table 2: Effects of this compound on Cholesterol Dynamics in Human Monocyte-Derived Macrophages (HMMs)

Cells were incubated with acetylated LDL (acLDL; 500 µg/mL) for 48 hours in the presence or absence of this compound (2 µg/mL).

| Parameter | acLDL Alone (µg/mg cell protein) | acLDL + this compound (µg/mg cell protein) | % Change | Reference |

| Total Cholesterol | 112.7 ± 4 | 81.8 ± 4 | -27.4% | [7] |

| Esterified Cholesterol | Not specified | Not specified | -55% (p<0.00002) | [7] |

| Unesterified Cholesterol | Not specified | Not specified | +11% (p<0.04) | [7] |

Table 3: Inhibition of Cholesterol Esterification

| Cell Type | Inhibition of Cholesterol Esterification | Reference |

| Arterial Smooth Muscle Cells | >95% | [2] |

| Swine Granulosa Cells | >98% (hormonally stimulated) | [1] |

Experimental Protocols

1. General Guidelines for Preparing this compound Stock Solution

-

Solubility: this compound is soluble in DMSO (e.g., 16 mg/mL). It is insoluble in water.

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.66 mg of this compound (MW: 465.79 g/mol ) in 1 mL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

-

Storage:

2. Protocol for Cell Viability Assay (Based on Prostate Cancer Cell Studies)

This protocol is designed to assess the effect of this compound on the viability of cancer cells.

-

Materials:

-

PC-3 cells (or other cancer cell line of interest)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

-

-

Procedure:

-

Seed PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (DMSO only).

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired period (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[6]

-

3. Protocol for Transwell Migration and Invasion Assay

This protocol assesses the impact of this compound on the migratory and invasive capabilities of cancer cells.

-

Materials:

-

PC-3 cells (or other motile cell line)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Complete medium with a chemoattractant (e.g., 10% FBS)

-

This compound stock solution

-

Cotton swabs

-

Crystal violet staining solution

-

-

Procedure:

-

For Invasion Assay: Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Resuspend the starved cells in serum-free medium containing the desired concentration of this compound or vehicle control.

-

Add 5 x 10^4 to 1 x 10^5 cells to the upper chamber of the transwell insert.

-

Fill the lower chamber with complete medium containing a chemoattractant.

-

Incubate for 24-48 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Compare the number of migrated cells between the this compound-treated and control groups.[6]

-

4. Protocol for Cholesterol Efflux Assay

This protocol is used to measure the capacity of cells to efflux cholesterol to an acceptor, a process that can be influenced by the intracellular free cholesterol pool modulated by this compound.

-

Materials:

-

J774 macrophage cells (or other suitable cell line)

-

DMEM/F-12 medium

-

BODIPY-cholesterol

-

This compound

-

Cholesterol acceptor (e.g., Apolipoprotein A1 (ApoA1) or HDL)

-

RIPA lysis buffer

-

96-well black fluorescence plate

-

Fluorescence plate reader

-

-

Procedure:

-

Cell Plating: Seed J774 cells in a 96-well plate and grow to confluence.

-

Cholesterol Loading:

-

Prepare a loading medium containing DMEM/F-12, BODIPY-cholesterol, and this compound (e.g., 2 µg/mL).[8] The inclusion of this compound prevents the esterification of the fluorescent cholesterol analog.

-

Aspirate the culture medium and add the loading medium to the cells.

-

Incubate for a defined period (e.g., 6 hours) to allow for cholesterol uptake.

-

-

Equilibration:

-

Efflux:

-

Remove the equilibration medium and add fresh medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA1) and this compound.

-

Incubate for a specified time (e.g., 4-8 hours).

-

-

Measurement:

-

Transfer the medium from each well to a 96-well black fluorescence plate.

-

Lyse the cells in the original plate with RIPA buffer.

-

Measure the fluorescence of the BODIPY-cholesterol in the medium and the cell lysate using a plate reader (excitation ~482 nm, emission ~515 nm).[8]

-

-

Calculation: Calculate the percentage of cholesterol efflux as (fluorescence in medium / (fluorescence in medium + fluorescence in cell lysate)) x 100.

-

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Effects

This compound directly inhibits the ACAT enzyme, preventing the conversion of free cholesterol and fatty acyl-CoA into cholesteryl esters. This leads to an increase in the intracellular pool of free cholesterol, which can trigger several downstream signaling events.

Caption: Mechanism of this compound as an ACAT inhibitor.

ERK1/2 Signaling Pathway Modulation

In vascular smooth muscle cells (VSMCs), the inhibition of cholesterol esterification by this compound has been shown to suppress serum-induced DNA synthesis. This effect is associated with the inhibition of the ERK1/2 mitogenic signaling pathway, leading to a downregulation of Cyclin D1 and an arrest of the cell cycle in the G1 phase.[10]

Caption: this compound inhibits the ERK1/2 pathway in VSMCs.

Experimental Workflow for Assessing this compound Effects

The following diagram outlines a general workflow for investigating the cellular effects of this compound.

Caption: General workflow for cell-based this compound experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 98 HPLC, powder 78934-83-5 [sigmaaldrich.com]

- 3. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. Cholesteryl Ester Accumulation Induced by PTEN Loss and PI3K/AKT Activation Underlies Human Prostate Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Role of cholesterol ester pathway in the control of cell cycle in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sandoz 58-035 in Macrophage Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sandoz 58-035, a potent and well-characterized inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), in macrophage research. ACAT, also known as Sterol O-acyltransferase (SOAT), is a key enzyme responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound serves as an invaluable tool to investigate the multifaceted roles of cholesterol metabolism in macrophage biology, particularly in the context of atherosclerosis, inflammation, and cellular signaling.

Mechanism of Action

This compound is a competitive inhibitor of ACAT, effectively blocking the conversion of free cholesterol to cholesteryl esters.[1] This inhibition leads to an accumulation of unesterified cholesterol within the cell, which can have profound effects on various cellular processes.[2] Its primary application in macrophage studies is to prevent the formation of foam cells, which are macrophages laden with cholesteryl ester-rich lipid droplets and are a hallmark of atherosclerotic lesions.[3][4]

Key Applications in Macrophage Research

-

Inhibition of Foam Cell Formation: Preventing the esterification of cholesterol, thereby reducing the accumulation of cholesteryl esters and the transformation of macrophages into foam cells.[2][3][4]

-

Cholesterol Efflux Studies: Investigating the pathways of reverse cholesterol transport by promoting the accumulation of free cholesterol, the substrate for efflux transporters.[2][4]

-

Apoptosis and Cytotoxicity Studies: Examining the consequences of free cholesterol loading on macrophage viability and programmed cell death.[2][5]

-

Inflammasome Activation: Elucidating the role of cholesterol trafficking and ACAT activity in the activation of inflammatory signaling platforms like the NLRP3 inflammasome.[6]

-

Signal Transduction and Gene Regulation: Studying how alterations in intracellular cholesterol homeostasis impact signaling pathways and the expression of genes involved in lipid metabolism and inflammation.[3][7]

-

Unfolded Protein Response (UPR) Induction: this compound has been used to induce the simultaneous activation of the UPR and pattern recognition receptors (PRRs) in macrophages.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on macrophage cholesterol metabolism and function.

Table 1: Effect of this compound on Macrophage Cholesterol Content

| Cell Type | Treatment | This compound Concentration | Duration | Effect on Total Cholesterol (TC) | Effect on Cholesteryl Esters (CE) | Reference |